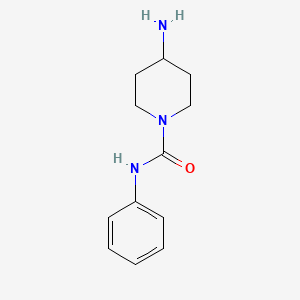

4-amino-N-phenylpiperidine-1-carboxamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-amino-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDPILCFPCXRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276504 | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-01-2 | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-phenyl-1-piperidinecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperidine Containing Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals and other bioactive compounds. researchgate.netmdpi.com Its prevalence in over twenty classes of pharmaceuticals underscores its importance in the pharmaceutical industry. mdpi.com The structural features of the piperidine scaffold offer several advantages in drug design. The three-dimensional nature of the sp3-hybridized carbon atoms allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. researchgate.netmdpi.com

Furthermore, the introduction of piperidine scaffolds into small molecules can modulate their physicochemical properties, such as solubility and lipophilicity, thereby enhancing their pharmacokinetic profiles. researchgate.net This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective therapeutic agents. The versatility of the piperidine ring also allows for the synthesis of a wide array of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems, further expanding its utility in drug discovery. mdpi.com The broad spectrum of pharmacological activities associated with piperidine-containing compounds includes analgesic, anticancer, antimicrobial, and antipsychotic effects. researchgate.net

An Overview of Carboxamide Linkages in Bioactive Chemical Structures

The carboxamide linkage, characterized by a carbonyl group bonded to a nitrogen atom, is another fundamental functional group in the realm of bioactive molecules. This functional group is a key component of peptides and proteins and is also found in a vast number of synthetic and natural products with diverse biological activities. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding as both a donor and an acceptor, makes it a critical pharmacophore for molecular recognition at biological targets.

The planar nature of the carboxamide group can contribute to the conformational rigidity of a molecule, which can be advantageous for binding to specific receptor sites. Moreover, the presence of a carboxamide linkage can influence a molecule's ADME properties. In drug discovery, the incorporation of carboxamide groups is a common strategy to enhance the binding affinity of a compound to its target, thereby improving its potency and efficacy.

Contextualization of 4 Amino N Phenylpiperidine 1 Carboxamide As a Research Scaffold

General Synthetic Strategies for Substituted Piperidine Ring Systems

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. researchgate.net Its synthesis has been a subject of extensive research, leading to a variety of strategic approaches, including cyclization of linear precursors, intermolecular reactions to build the ring, and reduction of aromatic precursors.

Intramolecular Cyclization Approaches to Piperidines

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear substrate containing a nitrogen source cyclizes to form the six-membered heterocycle. nih.gov This can occur through the formation of a new carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. nih.gov

Key intramolecular cyclization methods include:

Radical-Mediated Cyclization : This approach involves the generation of a radical on a linear amino-aldehyde or a similar precursor, which then undergoes intramolecular cyclization. For example, cobalt(II) catalysts have been used for the radical cyclization of linear amino-aldehydes to produce piperidines. nih.gov Another method involves the intramolecular radical C-H amination/cyclization through electrolysis or catalysis with copper(I) and copper(II). nih.gov

Aza-Michael Reaction : The intramolecular aza-Michael reaction (IMAMR) is a widely used method for constructing the piperidine ring. It involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. nih.gov This method has been developed for large-scale synthesis of 2,6-trans-piperidines using bases like TBAF or cesium carbonate. nih.gov

Reductive Hydroamination/Cyclization : This cascade reaction can be initiated on substrates like 1,6-enynes. Acid-mediated alkyne functionalization leads to enamine formation, generating an iminium ion which, upon subsequent reduction, forms the piperidine ring. nih.gov

Hydroamination of Unactivated Alkenes : Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. The use of a tridentate ligand on the palladium catalyst helps to inhibit β-hydride elimination, favoring the formation of the hydroamination product. organic-chemistry.org

Intermolecular Annulation and Coupling Reactions for Piperidine Formation

Intermolecular strategies involve the construction of the piperidine ring from two or more separate components. These annulation processes can be categorized as two-component or multi-component reactions. nih.gov

Notable intermolecular reactions include:

[5+1] Annulation : This method involves the reaction of a five-atom component with a one-atom component. For instance, a hydrogen borrowing [5+1] annulation method has been reported for piperidine synthesis. nih.gov An acid-mediated [5+1] annulation through an aza-Pummerer reaction is another example. nih.gov

Aza-Sakurai Cyclizations : Allylic amines can react with cyclic ketones or aldehydes in aza-Sakurai cyclizations to form piperidine derivatives. nih.gov

Tunable Annulations : Divergent intermolecular coupling strategies have been developed to access N-heterocyles like piperidines directly from olefins. By controlling reagents, concentration, and solvent, selective radical or polar cyclization pathways can be achieved, leading to tunable [4+2] annulations for piperidine synthesis. rsc.orgnih.gov This process involves the coupling of alkenes with simple bifunctional reagents. rsc.org

Hydrogenation and Reduction Strategies for Piperidine Synthesis

The reduction of pyridine (B92270) and its derivatives is one of the most direct and common methods for synthesizing the piperidine scaffold. researchgate.net This transformation overcomes the aromatic stability of the pyridine ring to produce the saturated heterocyclic system.

Common hydrogenation techniques are summarized below:

| Catalyst System | Hydrogen Source | Conditions | Key Features |

| Platinum(IV) oxide (PtO₂) | H₂ gas | 50-70 bar, glacial acetic acid, room temperature | Mild reducing catalyst, effective for various substituted pyridines. asianpubs.org |

| Rhodium-based catalysts | Formic acid/triethylamine | Transfer hydrogenation | Allows for asymmetric reduction of N-benzylpyridinium salts. dicp.ac.cn |

| Iridium(III) catalysts | Ionic hydrogenation | Low catalyst loadings | Robust and selective, tolerates sensitive functional groups like nitro and azido (B1232118). chemrxiv.org |

| Bimetallic catalysts (e.g., Pd-based) | H₂ gas | 60°C, 70 atm | High conversion (99%) and selectivity (99%) for pyridine to piperidine. abo.fi |

| Borane catalysts | Ammonia borane | Metal-free | Practical and useful due to ease of handling without high-pressure H₂. organic-chemistry.org |

Introduction and Functionalization of the Piperidine 4-Position with Amino Groups

Once the piperidine ring is formed, or by using a pre-functionalized starting material, the amino group must be installed at the 4-position. Several methods exist for this key functionalization step.

Stereoselective Installation of the 4-Amino Functionality

Controlling the stereochemistry at the C-4 position is crucial for the biological activity of many piperidine-containing compounds. Expedient and highly stereoselective routes have been developed to create specific stereoisomers. nih.govrsc.org

One common strategy begins with a chiral precursor, such as a 4-hydroxypiperidine (B117109) derivative. The stereochemistry of the final amino group is controlled through nucleophilic substitution of the hydroxyl group. rsc.org A typical sequence involves:

Activation of the Hydroxyl Group : The 4-hydroxy group is converted into a better leaving group, for example, by treatment with methanesulfonyl chloride to form a mesylate. rsc.org

Nucleophilic Substitution : An azide (B81097) source, such as sodium azide, is used to displace the leaving group via an Sₙ2 reaction, which typically proceeds with inversion of configuration. nih.gov

Reduction of the Azide : The resulting azido derivative is then reduced to the primary amine, for instance, through catalytic hydrogenation. nih.gov

Protection/Derivatization : The newly formed amino group can then be selectively protected or derivatized as needed for further synthesis steps. nih.govrsc.org

This multi-step process allows for the highly stereoselective introduction of the amino moiety at the C-4 position. rsc.org

Precursor-Based Routes to 4-Aminopiperidine (B84694) Derivatives

A widely used and straightforward approach to 4-aminopiperidine derivatives starts from commercially available or readily synthesized N-substituted 4-piperidone (B1582916) derivatives. mdpi.com

Reductive Amination : This is a robust method where an N-substituted 4-piperidone is reacted with an appropriate amine in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a commonly used reagent for this transformation. This method has been employed to synthesize libraries of over 30 different 4-aminopiperidines. mdpi.com For example, the reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde yields a common intermediate that can be used to generate a wide variety of analogues. nih.gov

Strecker Synthesis : The Strecker synthesis provides a route to α-aminonitriles, which can be hydrolyzed to the corresponding amino acids or related derivatives. An optimized Strecker-type condensation of a 1-protected 4-piperidone with an amine (like aniline) and a cyanide source (like HCN or KCN) yields a 4-amino-4-cyanopiperidine intermediate. researchgate.net Subsequent hydrolysis of the nitrile group can lead to the formation of a 4-amino-4-carboxamide or a 4-amino-4-carboxylic acid, which are versatile precursors for further functionalization. researchgate.net

Curtius Rearrangement : This method can be employed starting from isonipecotate (piperidine-4-carboxylate). Alkylation at the 4-position followed by conversion of the ester to an acyl azide and subsequent Curtius rearrangement provides an efficient route to 4-substituted-4-aminopiperidine derivatives. nih.gov

These precursor-based routes offer practical and versatile access to the 4-aminopiperidine core structure, which is essential for the synthesis of this compound and its analogues. mdpi.comnih.gov

Formation of the N-Phenylpiperidine-1-carboxamide Moiety

The construction of the N-phenylpiperidine-1-carboxamide core involves the formation of a urea (B33335) linkage at the secondary amine of the piperidine ring. This transformation can be achieved through several reliable synthetic routes, primarily involving the reaction of an amine with an isocyanate or by utilizing other amide bond formation techniques. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups present in the molecule.

Reactions Involving Phenyl Isocyanates for Urea Formation

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. researchgate.net In the context of this compound, this involves the nucleophilic addition of the piperidine nitrogen of a 4-aminopiperidine precursor to the electrophilic carbonyl carbon of phenyl isocyanate.

The reaction proceeds readily, often at room temperature, by mixing the reactants in a suitable aprotic solvent such as acetonitrile, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). beilstein-journals.org The mechanism involves the lone pair of electrons on the secondary nitrogen of the piperidine ring attacking the central carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding the stable urea product.

A key consideration in this synthesis is chemoselectivity. The starting material, 4-aminopiperidine, possesses two nucleophilic nitrogen atoms: the secondary amine within the ring (N-1) and the primary amine at the C-4 position. The secondary amine is generally more nucleophilic and less sterically hindered for this type of reaction, leading to a preferential attack at the N-1 position to form the desired 1-carboxamide. To ensure exclusive selectivity and prevent the formation of bis-urea byproducts, a protected version of the starting material, such as 1-Boc-4-aminopiperidine, can be utilized, although this would require additional protection and deprotection steps. google.com

| Reactant A | Reactant B | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Secondary Amine (e.g., Piperidine) | Phenyl Isocyanate | Acetonitrile (MeCN) | Room Temperature | High to Quantitative | beilstein-journals.org |

| Primary/Secondary Amine | Alkyl Isocyanate | Tetrahydrofuran (THF) | 0 °C to Room Temp. | >90% | researchgate.net |

| Aniline (B41778) Derivative | Aryl Isocyanate | N,N-Dimethylformamide (DMF) | Room Temperature | High | thieme-connect.com |

Amide Bond Formation Techniques at the Piperidine Nitrogen

Beyond the direct isocyanate addition, other established amide bond formation techniques can be adapted to create the urea linkage at the piperidine nitrogen. These methods typically involve a two-step, one-pot process where the piperidine nitrogen is first "activated" before the introduction of the phenylamine component.

One common alternative involves the use of phosgene (B1210022) equivalents, which are safer alternatives to the highly toxic phosgene gas. Reagents such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used. thieme-connect.com

Reaction with CDI : 4-aminopiperidine is first reacted with CDI. The piperidine nitrogen displaces one of the imidazole (B134444) groups to form a highly reactive N-acylimidazole intermediate (1-(1H-imidazole-1-carbonyl)-piperidin-4-amine).

Addition of Aniline : This activated intermediate is not isolated but is subsequently treated with aniline. The aniline nitrogen then displaces the imidazole group to form the final this compound product. thieme-connect.com This method is advantageous as the only byproduct is imidazole, which is readily removed.

Another approach is the reaction of amines with carbon dioxide or its equivalents, although these methods can require catalysts and more stringent conditions. researchgate.net These alternative strategies provide flexibility, especially when the required isocyanate is not commercially available or is unstable.

Purification and Spectroscopic Characterization Techniques for Target Compounds

Following the synthesis, the target compound must be isolated, purified, and its structure unequivocally confirmed.

Purification: The purification of piperidine carboxamide derivatives typically involves standard laboratory techniques. As ureas are often crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a highly effective method for obtaining high-purity material. thieme-connect.com If the product contains non-crystalline impurities, column chromatography on silica (B1680970) gel is a common alternative. researchgate.net A solvent gradient, for instance, from hexane (B92381) to ethyl acetate, can effectively separate the product from unreacted starting materials and byproducts. Additionally, acid-base extraction can be employed to remove any unreacted amine starting materials.

Spectroscopic Characterization: The structure of this compound is confirmed by a combination of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The spectrum would show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-7.5 ppm. The piperidine ring protons would appear as complex multiplets in the aliphatic region (δ 1.5-3.8 ppm). Distinct signals for the N-H protons of the C-4 amino group and the urea linkage would also be present, often as broad singlets.

¹³C NMR : The key signal would be the urea carbonyl carbon, expected around δ 155-165 ppm. Aromatic carbons would resonate between δ 120-140 ppm, while the piperidine ring carbons would appear in the upfield region (δ 30-50 ppm).

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. A strong absorption band between 1630-1680 cm⁻¹ corresponds to the C=O stretching vibration of the urea. N-H stretching vibrations for the primary amine (NH₂) and the secondary amide (N-H) would appear as distinct bands in the 3200-3500 cm⁻¹ region. Aliphatic and aromatic C-H stretching bands would also be observed. researchgate.netresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₂H₁₇N₃O), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 219 or 220, respectively.

| Technique | Feature | Expected Value/Region |

|---|---|---|

| ¹H NMR | Aromatic protons (Ar-H) | δ 7.0-7.5 ppm (multiplet) |

| Urea N-H | δ 8.0-9.0 ppm (broad singlet) | |

| Piperidine protons (CH, CH₂) | δ 1.5-3.8 ppm (multiplets) | |

| Amine protons (NH₂) | δ 1.5-3.0 ppm (broad singlet) | |

| ¹³C NMR | Urea Carbonyl (C=O) | δ 155-165 ppm |

| Aromatic Carbons | δ 120-140 ppm | |

| Piperidine Carbons | δ 30-50 ppm | |

| IR Spectroscopy | N-H Stretch (Amine, Amide) | 3200-3500 cm⁻¹ |

| C=O Stretch (Urea) | 1630-1680 cm⁻¹ | |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | |

| Mass Spectrometry | [M+H]⁺ | m/z 220 |

Reactivity of the Piperidine 4-Amino Group

The exocyclic amino group at the 4-position of the piperidine ring is a primary nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is fundamental to the functionalization of the core scaffold.

The primary amino group at the C-4 position is readily acylated and sulfonated to form corresponding amides and sulfonamides. These reactions are typically high-yielding and proceed under standard conditions.

Acylation is often achieved using acyl chlorides or activated carboxylic acids in the presence of a base. For instance, derivatives of this scaffold have been functionalized through the formation of carboxamides at the 4-amino position to explore structure-activity relationships in various drug discovery programs. nih.gov Research has demonstrated the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, where the 4-amino group is acylated with various substituted benzoyl chlorides. nih.gov

Sulfonylation introduces the sulfonyl group, which can act as a hydrogen bond acceptor and modulate the physicochemical properties of the molecule. The reaction of the 4-amino group with sulfonyl chlorides, such as those derived from benzenesulfonic acid, yields stable sulfonamides. nih.gov This strategy has been employed in the synthesis of carbonic anhydrase inhibitors, where a sulfamoylbenzoyl group is attached to the piperidine nitrogen, and the 4-position is further functionalized. nih.govunica.it

Table 1: Examples of Acylation and Sulfonylation Reactions This table is interactive and represents typical transformations.

| Reaction Type | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Acylation | 2,4-Dichlorobenzoyl chloride | 2,4-Dichlorobenzamide | nih.gov |

| Acylation | 4-Chlorobenzoyl chloride | 4-Chlorobenzamide | nih.gov |

Alkylation of the 4-amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Reductive amination is a common method for achieving mono- or di-alkylation. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ, often using reducing agents like sodium borohydride. nih.gov

Conversely, the N-alkyl bonds of 4-aminopiperidine derivatives are subject to metabolic cleavage through N-dealkylation, a common pathway catalyzed by cytochrome P450 enzymes. nih.gov While this is a metabolic process, it underscores the chemical nature and accessibility of the N-alkyl group for oxidative reactions. The stability of these alkylated derivatives is a key consideration in drug design. nih.gov

Modifications and Reactions of the Piperidine Ring System

The piperidine ring itself is a dynamic system that can undergo transformations affecting its stereochemistry and substitution pattern, particularly at the ring nitrogen.

The C-4 carbon of the piperidine ring in this compound derivatives becomes a stereocenter when the substituents at the 4-position are different. The spatial arrangement of the 4-amino group (or its derivatives) relative to other substituents on the ring can have a profound impact on biological activity. wikipedia.org

The stereoselective synthesis of highly substituted piperidines is an active area of research. ajchem-a.com Methods to control the stereochemistry include intramolecular cyclization cascades and the use of chiral auxiliaries or catalysts. nih.govresearchgate.net For example, asymmetric induction in Mannich reactions has been used to create the core of piperidine alkaloids with high stereocontrol. researchgate.net Furthermore, kinetic resolution techniques, employing chiral ligands with organolithium bases, have been successfully applied to separate enantiomers of related N-Boc-2-aryl-4-methylenepiperidines, allowing access to enantioenriched building blocks. acs.org

The nitrogen atom within the piperidine ring is a secondary amine (in the parent scaffold before the carboxamide group is added) and its reactivity is central to building complex derivatives. In the title compound, this nitrogen is part of an amide, but its precursor, 4-amino-N-phenylpiperidine, features a reactive secondary amine. This nitrogen can be functionalized through various reactions.

A prominent reaction is nucleophilic aromatic substitution (SNAr), where the piperidine nitrogen displaces a leaving group, typically a halide, from an electron-deficient aromatic or heteroaromatic ring. This has been used to synthesize potent inhibitors of protein kinase B (Akt) by reacting the piperidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govnih.gov

Acylation at the piperidine nitrogen is also a common transformation. For example, reaction with 4-sulfamoylbenzoyl chloride introduces a key pharmacophore for carbonic anhydrase inhibition. nih.govunica.it These reactions highlight the versatility of the piperidine nitrogen in creating diverse molecular architectures.

Table 2: Representative Reactions at the Piperidine Nitrogen This table is interactive and provides examples of N-functionalization.

| Reaction Type | Reagent Example | Attached Group | Reference |

|---|---|---|---|

| SNAr | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | nih.govnih.gov |

Reactivity of the N-Phenyl Carboxamide Linkage

The N-phenyl carboxamide linkage is generally a robust functional group, stable to many synthetic conditions used to modify other parts of the molecule. Amide bonds are resistant to hydrolysis under neutral conditions and require strong acidic or basic conditions for cleavage, a transformation not commonly reported in the synthetic literature for this scaffold.

The stability of this linkage is evident from the numerous synthetic routes where it remains intact during multi-step syntheses. nih.govnih.gov However, like other amides, it can be a site for metabolic activity. While specific metabolic data for this compound is not widely published, related N-phenylpiperidine-4-carboxamide structures are known to be metabolized by esterases (a term sometimes used broadly to include amidases). biosynth.com This suggests that enzymatic hydrolysis of the carboxamide bond is a potential biotransformation pathway, although its significance in vivo would depend on the specific molecular context.

Structure Activity Relationship Sar Investigations of 4 Amino N Phenylpiperidine 1 Carboxamide Analogues in Ligand Discovery

Methodologies for Structural Modification and SAR Elucidation

The exploration of the SAR of 4-amino-N-phenylpiperidine-1-carboxamide analogues involves several key strategies, including the systematic variation of substituents on the phenyl ring, exploration of substituents at the piperidine (B6355638) 4-position, and alterations within the carboxamide linkage. nih.gov

Systematic Variation of Substituents on the Phenyl Ring

The nature and position of substituents on the N-phenyl ring significantly influence the biological activity of this compound analogues.

Position of Substituents: The location of a substituent on the phenyl ring can dramatically alter a compound's potency. For instance, in a series of piperine-carboximidamide hybrids, a chlorine atom at the 2-position of the phenyl group resulted in greater antiproliferative activity compared to substitutions at the 3- or 4-positions. nih.gov Specifically, compound VIf (R = 2-Cl) showed a GI50 of 44 nM, while compounds VIg (R = 3-Cl) and VIb (R = 4-Cl) had GI50 values of 47 nM and 57 nM, respectively. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents are also a critical factor. In a study of thiosemicarbazide (B42300) derivatives, analogues with a 3-methoxyphenyl (B12655295) group (an electron-donating group) at the 4-position and a halogenated phenyl ring (electron-withdrawing) at the 1-position showed beneficial selective bacteriostatic activity against Staphylococcus aureus. mdpi.com In another series of piperidamide-3-carboxamide derivatives, electron-withdrawing groups at the R1 position generally demonstrated higher potency than electron-donating groups. mdpi.com

Halogenation: The type of halogen and its position can fine-tune activity. For example, in the piperine-carboximidamide series, the 4-bromo substituted compound VIc (GI50 = 50 nM) was more potent than the 4-chloro substituted compound VIb (GI50 = 57 nM). nih.gov

Multiple Substitutions: The presence of multiple substituents can lead to enhanced activity. The dimethoxy-substituted compound VIi (R = 3,4-di-OMe) was more potent (GI50 = 39 nM) than the single methoxy-substituted compound VId (R = 4-OMe) which had a GI50 of 54 nM. nih.gov

Here is an interactive data table summarizing the effects of phenyl ring substitutions on the antiproliferative activity of piperine-carboximidamide hybrids: nih.gov

| Compound | Substituent (R) | GI50 (nM) |

| VIb | 4-Cl | 57 |

| VIc | 4-Br | 50 |

| VId | 4-OMe | 54 |

| VIf | 2-Cl | 44 |

| VIg | 3-Cl | 47 |

| VIi | 3,4-di-OMe | 39 |

| VIj | 2,3-Ph | 83 |

| VIk | 1,3-dioxole | 35 |

Exploration of Substituents at the Piperidine 4-Position

Modifications at the 4-amino position of the piperidine ring are pivotal for modulating the biological activity of these compounds. SAR studies have shown that the nature of the substituent at this position can significantly impact potency and selectivity.

In the development of novel antifungal agents, a library of 4-aminopiperidines was synthesized and evaluated. mdpi.com The research revealed that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long-chain alkyl group, specifically an n-dodecyl residue, at the 4-amino position was most beneficial for enhancing antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were found to be detrimental to the compound's activity. mdpi.com

These findings underscore the importance of the lipophilicity and steric bulk of the substituent at the 4-position for optimal interaction with the biological target.

Alterations within the Carboxamide Linkage

The carboxamide linkage is a critical component of the this compound scaffold, often involved in key hydrogen bonding interactions with biological targets. nih.gov Altering this linkage through bioisosteric replacement is a common strategy to improve metabolic stability, modulate physicochemical properties, and enhance biological activity. drughunter.com

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit similar biological responses. drughunter.com Common bioisosteric replacements for the amide bond include:

Heterocyclic Rings: Triazoles, imidazoles, oxadiazoles, and oxazoles can mimic the hydrogen bonding properties of amides while often improving metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) in dipeptidyl peptidase-4 (DPP-4) inhibitors resulted in compounds with nearly equipotent inhibitory activity and slightly improved in vitro metabolic stability. nih.gov

Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide results in a longer C=S bond and a shorter C-N bond, altering the hydrogen bond acceptor and donor properties. hyphadiscovery.com

Trifluoroethylamine Motif: This group can mimic the electronegative carbonyl group of the amide, potentially enhancing metabolic stability by reducing susceptibility to proteolysis. The trifluoromethyl group also decreases the basicity of the amine. drughunter.com

The choice of a suitable bioisostere is highly context-dependent, and not all replacements will lead to favorable outcomes. drughunter.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in understanding the SAR of this compound analogues by identifying key physicochemical properties that govern their potency. nih.gov

The general steps in QSAR modeling involve:

Dataset Preparation: A set of molecules with known biological activities is selected. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of molecular features (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each molecule. nih.gov

Model Development: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested. researchgate.net

In the study of substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists, a QSAR analysis revealed that lipophilicity (Clog P) and steric factors play a significant role in their activity. nih.gov Similarly, for a series of mono-substituted 4-phenylpiperidines and -piperazines, QSAR models demonstrated a strong correlation between striatal DOPAC levels and affinities to the dopamine D2 receptor and monoamine oxidase A. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules. researchgate.net These models can generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding the rational design of new, more potent analogues.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The spatial arrangement of the phenyl ring, the piperidine ring, and the carboxamide linkage dictates how the molecule interacts with its biological target.

The piperidine ring typically adopts a chair conformation. nih.gov The substituents on the piperidine ring can exist in either an axial or equatorial position, and the preferred conformation can significantly impact activity. For a series of 4-(m-OH phenyl)-piperidines, it was found that binding in their preferred phenyl axial conformation appeared to lead to agonism, while binding of an energy-accessible phenyl equatorial conformation produced antagonism for some compounds. nih.gov

Molecular modeling and X-ray crystallography are powerful tools for studying the conformational preferences of these molecules. nih.gov In a study of N-phenylbenzamide anticonvulsants, it was found that the most active compounds adopted a consistent conformation where the methyl-substituted phenyl ring was oriented at an angle of 90 to 120 degrees to the central amide plane. nih.gov This conformation facilitates the formation of hydrogen bonds to the carbonyl oxygen atom, which is crucial for their activity. nih.gov

Key Structural Motifs Contributing to Molecular Recognition

The molecular recognition of this compound analogues by their biological targets is driven by a combination of key structural motifs that engage in specific interactions.

The Phenyl Group: The phenyl ring often participates in hydrophobic interactions, such as van der Waals forces, with nonpolar residues in the binding pocket of the target protein. nih.gov In some cases, it can also engage in π-π stacking or cation-π interactions. The nature and position of substituents on the phenyl ring can modulate these interactions and influence binding affinity. mdpi.com

The Piperidine Ring: The piperidine ring serves as a central scaffold and its conformation is crucial for orienting the other functional groups correctly within the binding site. researchgate.net The nitrogen atom within the piperidine ring can be protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues like aspartate in the target protein. nih.gov

The 4-Amino Group: The amino group at the 4-position of the piperidine ring is a key hydrogen bond donor and can also participate in ionic interactions. Studies on the metabolism of 4-aminopiperidine (B84694) drugs have suggested that this amino group can interact with residues like serine in the active site of enzymes. acs.org

The Carboxamide Linkage: The carboxamide group is a critical hydrogen bond donor and acceptor. mdpi.com The carbonyl oxygen can accept a hydrogen bond, while the N-H group can donate one. These interactions are often essential for anchoring the ligand in the binding pocket and contribute significantly to the binding affinity.

The interplay of these structural motifs and their interactions with the target protein collectively determines the biological activity of this compound analogues.

Significance of Hydrogen Bonding Interactions

Hydrogen bonds are pivotal for the specificity of ligand-target binding, involving a hydrogen atom shared between two electronegative atoms, typically oxygen or nitrogen. nih.gov In the this compound scaffold, several functional groups can participate in these critical interactions. The primary amine (-NH2) at the 4-position of the piperidine ring and the secondary amide (-CONH-) linker both contain N-H groups that can act as hydrogen bond donors. stereoelectronics.org Conversely, the nitrogen atom of the primary amine and the carbonyl oxygen (C=O) of the amide can serve as hydrogen bond acceptors. stereoelectronics.orguzh.ch

SAR studies on related structures frequently highlight the importance of these interactions. For instance, in various kinase inhibitors, the amide linker is essential for anchoring the ligand in the ATP-binding pocket by forming hydrogen bonds with the hinge region of the kinase. nih.goved.ac.uk The specific geometry and strength of these bonds are highly dependent on the chemical nature of both the donor and acceptor atoms and their orientation. nih.gov

Modification of these key groups can elucidate their role. Converting the primary amine to a secondary or tertiary amine, or acylating it, can modulate its hydrogen bond donating capacity and introduce steric effects. Similarly, replacing the N-phenyl group with other substituents can influence the hydrogen bond accepting ability of the amide carbonyl through electronic effects. The table below illustrates how modifications to the core structure can alter potential hydrogen bonding patterns, thereby affecting binding affinity.

| Analogue Modification | Potential H-Bond Donor Change | Potential H-Bond Acceptor Change | Anticipated Impact on Binding |

|---|---|---|---|

| Methylation of 4-amino group (4-methylamino) | Reduced number of H-bond donors (from 2 to 1) | No significant change | May decrease affinity if both N-H bonds are critical; may increase if one N-H leads to unfavorable interactions. |

| Acetylation of 4-amino group (4-acetamido) | Maintains one H-bond donor | Adds a carbonyl H-bond acceptor | Alters interaction profile; could switch binding modes or engage different residues. |

| Replacement of N-phenyl with N-pyridyl | No change | Introduces a strong H-bond acceptor (pyridyl nitrogen) | Potential to form an additional, strong hydrogen bond with a suitable donor on the target protein. |

| Replacement of amide with thioamide (-CSNH-) | No change | Replaces carbonyl oxygen with sulfur, a weaker H-bond acceptor | Likely to weaken the hydrogen bond to the carbonyl, potentially reducing affinity. |

These examples demonstrate that subtle changes to the hydrogen bonding moieties can lead to significant shifts in biological activity, guiding the design of more potent and selective ligands. rsc.org

Role of Hydrophobic Interactions and Steric Hindrance

Hydrophobic interactions, driven by the tendency of nonpolar surfaces to associate in an aqueous environment, are a major contributor to ligand binding affinity. nih.govmdpi.com In the this compound structure, the phenyl ring and the aliphatic piperidine ring are the primary contributors to hydrophobic interactions. These groups can fit into hydrophobic pockets on the surface of a target protein, displacing water molecules and resulting in a net gain in binding energy.

The nature of the substituent on the phenyl ring can be systematically varied to probe the size, shape, and chemical nature of the hydrophobic pocket. nih.gov For example, adding small, nonpolar groups like methyl or ethyl can enhance van der Waals contacts and increase affinity, provided they fit within the pocket. mdpi.com SAR studies on various piperidine carboxamide series have shown that accessing extended hydrophobic pockets can lead to significant gains in potency. nih.govresearchgate.net

However, the size of these substituents is critical. If a group is too large, it can lead to steric hindrance, creating an unfavorable clash with the protein surface that prevents optimal binding. nih.gov This interplay between beneficial hydrophobic contacts and detrimental steric clashes is a key focus of lead optimization. For instance, replacing a phenyl group with a larger naphthyl group might enhance hydrophobic interactions but could also be too bulky to be accommodated in the binding site. frontiersin.org The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial, as it dictates the vector and reach of the hydrophobic group.

The table below provides illustrative examples of how substitutions on the N-phenyl ring can modulate activity through hydrophobic and steric effects, based on common observations in medicinal chemistry. nih.govnih.gov

| N-Phenyl Ring Substituent | Nature of Interaction Change | Expected Effect on Affinity | Rationale |

|---|---|---|---|

| 4-Methyl | Increased hydrophobicity | Increase | Fills a small hydrophobic pocket without causing steric clash. mdpi.com |

| 4-tert-Butyl | Significantly increased hydrophobicity and bulk | Decrease | The bulky group is likely to cause steric hindrance with the protein surface. nih.gov |

| 4-Chloro | Increased hydrophobicity and altered electronics | Increase or Decrease | Can enhance hydrophobic interactions, but its electronic effect may also be important. Effect is context-dependent. frontiersin.org |

| 4-Phenyl (Biphenyl) | Greatly increased hydrophobicity and size | Decrease | Likely too large for the binding pocket, leading to significant steric penalty. |

Electrostatic Interactions and Salt Bridges

Electrostatic interactions involve the attraction or repulsion between charged or polar groups. A particularly strong form of this interaction is the salt bridge, which combines an electrostatic attraction with a hydrogen bond. nih.govwikipedia.org Salt bridges typically form between a positively charged group on the ligand and a negatively charged residue (e.g., aspartate or glutamate) on the protein target. nih.govproteopedia.org

The 4-amino group on the piperidine ring is a key player in such interactions. At physiological pH, this primary amine is typically protonated (R-NH3+), carrying a positive charge. This cationic center can form a powerful salt bridge with an anionic residue in the binding site. acs.org The formation of a salt bridge can significantly enhance binding affinity and contribute to specificity, as it imposes strict geometric constraints on the interaction. nih.gov

The importance of this interaction can be tested through SAR. Replacing the basic amino group with a neutral or acidic functional group would be expected to abolish the salt bridge and lead to a dramatic loss of activity if the interaction is critical. nih.gov For example, converting the amine to an amide or a hydroxyl group would eliminate the positive charge and prevent the formation of the ionic bond. The strength of the salt bridge is also influenced by its environment; salt bridges buried within a protein are generally stronger than those exposed to the solvent. wikipedia.org

The following table outlines how modifications to the 4-amino group can impact the potential for electrostatic and salt bridge interactions.

| Modification at Piperidine 4-Position | Charge at Physiological pH | Interaction Type | Predicted Impact on Affinity |

|---|---|---|---|

| -NH2 (Amine) | Positive (-NH3+) | Salt Bridge / Ionic Interaction nih.gov | High (assuming a complementary negative charge on the target) |

| -OH (Hydroxyl) | Neutral | Hydrogen Bond | Significant Decrease (loss of strong ionic component) nih.gov |

| -C(O)NH2 (Amide) | Neutral | Hydrogen Bond | Significant Decrease (loss of positive charge) stereoelectronics.org |

| -C(O)OH (Carboxylic Acid) | Negative (-COO-) | Electrostatic Repulsion | Abolished Affinity (due to charge repulsion with target anionic site) |

Computational Chemistry and Molecular Modeling Approaches for 4 Amino N Phenylpiperidine 1 Carboxamide Scaffolds

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jksus.org This method is instrumental in understanding the binding mechanism of 4-amino-N-phenylpiperidine-1-carboxamide derivatives and in predicting their binding affinity.

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in the target's binding site, often referred to as "hotspots." For inhibitors based on the this compound scaffold targeting protein kinases like Akt, these interactions are critical for their inhibitory activity.

A prominent example is the clinical candidate AZD5363, which contains this scaffold. acs.org Docking studies of AZD5363 and its analogs into the ATP-binding site of Akt have revealed key interactions. The pyrrolopyrimidine core typically forms crucial hydrogen bonds with the hinge region residues of the kinase, such as Ala230 and Glu228 in AKT1. nih.gov The this compound portion extends into the solvent-exposed region, where the carboxamide and amino groups can form additional hydrogen bonds and the phenyl group can engage in hydrophobic interactions. nih.govnih.gov

The table below summarizes typical interactions observed in docking studies of inhibitors with this scaffold against protein kinases.

| Interacting Ligand Moiety | Interacting Protein Residue (Example: Akt1) | Type of Interaction |

| Pyrrolopyrimidine Core | Hinge Region (e.g., Ala230, Glu228) | Hydrogen Bonds |

| Phenyl Group | P-loop | Hydrophobic Interactions |

| Carboxamide Group | Active Site Residues | Hydrogen Bonds |

| Amino Group | Active Site Residues | Hydrogen Bonds |

These interaction hotspots are crucial for the potency and selectivity of the inhibitors. mdpi.com

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy value (e.g., in kcal/mol). rjptonline.org A more negative score generally indicates a more favorable binding interaction.

For derivatives of this compound, docking scores can be used to rank potential inhibitors and prioritize them for synthesis and biological testing. For instance, virtual screening campaigns that identify potential hits based on pharmacophore models often use docking scores as a secondary filter to select the most promising candidates. nih.gov While these scoring functions provide a valuable estimation, more rigorous methods like Molecular Dynamics (MD) simulations coupled with free energy calculations are often employed for more accurate predictions of binding affinity. mdpi.comcbirt.net

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions. nih.gov While specific DFT studies on this compound are not extensively reported in the public domain, the principles of such analyses can be applied to understand its behavior.

DFT calculations can be used to determine a range of electronic properties, including:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.gov

Atomic Charges: DFT can calculate the partial charge on each atom, providing insights into the molecule's polarity and its ability to participate in electrostatic interactions.

For the this compound scaffold, DFT studies could elucidate the reactivity of the amino and carboxamide groups, the electronic nature of the aromatic ring, and how substituents on the phenyl ring might modulate the electronic properties and, consequently, the binding affinity and selectivity of the molecule. For example, the electron-rich regions around the carbonyl oxygen and the nitrogen atoms would be predicted to be key sites for hydrogen bonding, corroborating findings from molecular docking studies. dntb.gov.ua

The table below outlines key electronic properties that can be calculated using DFT and their relevance to the this compound scaffold.

| Electronic Property | Relevance to the Scaffold |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Highlights regions prone to electrophilic/nucleophilic attack and hydrogen bonding. |

| Atomic Charges | Explains polarity and electrostatic interactions with the target protein. |

These quantum mechanical insights complement the classical molecular mechanics approaches of pharmacophore modeling and molecular docking, providing a more complete picture of the chemical and biological properties of the this compound scaffold.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. uu.nl By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic behavior in various environments, such as in aqueous solution or bound to a biological target. uu.nlresearchgate.net

For derivatives of the this compound scaffold, MD simulations are instrumental in assessing their conformational stability. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. acs.orgresearchgate.net MD simulations can elucidate the preferential conformations of the piperidine ring and the orientation of its substituents, which is crucial for understanding its interaction with target proteins. researchgate.net For instance, simulations can reveal the stability of the inhibitor-protease complex under physiological conditions. researchgate.net

When studying the binding dynamics of a ligand to its receptor, MD simulations can capture the process of molecular recognition, including the initial binding events and subsequent conformational changes in both the ligand and the protein. dovepress.com These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. tandfonline.commdpi.com The stability of these interactions over the simulation time can be indicative of the binding affinity. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated from MD trajectories to assess the stability of the complex and the flexibility of its components. researchgate.net

Accelerated MD (aMD) techniques can be employed to enhance the sampling of conformational space and observe rare events like ligand binding and unbinding within computationally accessible timescales. dovepress.com For piperidine-based ligands, understanding the binding kinetics and thermodynamics through such simulations can guide the optimization of their structure to improve potency and selectivity. dovepress.commdpi.com

A hypothetical summary of MD simulation parameters for assessing the stability of a this compound derivative in complex with a target protein is presented in Table 1.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| RMSD of Ligand | < 2 Å | Indicates the ligand remains stably bound in the binding pocket. |

| RMSD of Protein Backbone | < 3 Å | Suggests the overall protein structure is stable upon ligand binding. |

| RMSF of Binding Site Residues | Low fluctuations | Highlights stable interactions with the ligand. |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Crucial for specific recognition and high affinity. |

Computational Prediction of Molecular Properties for Ligand Design

The design of effective drug candidates requires a balance of various molecular properties, including physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and the absence of toxicity. researchgate.net In silico methods are widely used to predict these properties, allowing for the early-stage filtering of compounds with undesirable characteristics and the prioritization of promising candidates for synthesis and experimental testing. researchgate.netresearchgate.netslideshare.net

For the this compound scaffold, a range of molecular descriptors can be calculated to predict its drug-likeness. These descriptors are often evaluated against established guidelines such as Lipinski's Rule of Five. researchgate.net Computational tools like SwissADME and pkCSM can be used to estimate properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). researchgate.net

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can provide deeper insights into the electronic properties of the molecule. researchgate.net These calculations can determine the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.com This information is valuable for understanding the molecule's reactivity and its potential to engage in specific types of interactions, such as electrostatic or charge-transfer interactions, with its biological target.

Table 2 provides a hypothetical set of computationally predicted molecular properties for a representative compound based on the this compound scaffold, illustrating the type of data generated in the ligand design process.

| Property | Predicted Value | Implication for Drug Design |

|---|---|---|

| Molecular Weight | ~233 g/mol | Compliant with Lipinski's rule (< 500), favoring good absorption. |

| logP (Lipophilicity) | 1.5 - 2.5 | Balanced solubility and permeability. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule (< 5). |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule (< 10). |

| Polar Surface Area (PSA) | ~65 Ų | Suggests good oral bioavailability. |

| Blood-Brain Barrier Permeability | Predicted Low/High | Can be tailored based on the desired therapeutic target (CNS or peripheral). |

| CYP450 Inhibition | Predicted Non-inhibitor | Lower potential for drug-drug interactions. |

Exploration of 4 Amino N Phenylpiperidine 1 Carboxamide Derivatives in Chemical Biology and Ligand Design

Development of Enzyme Inhibitors Based on the Scaffold

Beyond receptor modulation, the 4-amino-N-phenylpiperidine-1-carboxamide scaffold has proven valuable in the design of enzyme inhibitors. The structural features of the scaffold can be adapted to fit into the active sites of enzymes, blocking their catalytic function.

The 4-phenylpiperidine (B165713) moiety has been incorporated into inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov In the development of a series of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, the introduction of an (S)-3-phenylpiperidine group in place of an N-methylphenethylamine group resulted in a 3-fold increase in inhibitory potency. nih.gov

This enhancement in potency was attributed to the conformational restriction imposed by the piperidine (B6355638) ring, which likely orients the phenyl group in a more favorable position within the enzyme's binding site. nih.gov This work illustrates how the 4-phenylpiperidine component can be strategically employed as a building block to optimize the activity of enzyme inhibitors.

Table 4: Impact of Phenylpiperidine Moiety on NAPE-PLD Inhibition

| Original Moiety | Replacement Moiety | Change in Inhibitory Potency |

|---|

Aldo-Keto Reductase (AKR1B1, AKR1B10) Inhibitors

Derivatives of this compound have been investigated as inhibitors of aldo-keto reductases, specifically AKR1B1 and AKR1B10, which are implicated in various cancers. nih.gov A study focused on phenylcarbamoylazinane-1,2,4-triazole amides, synthesized from a precursor molecule, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide, demonstrated the potential of this chemical class. nih.gov Computational analysis identified derivative 7d as a potent inhibitor of AKR1B1 and derivative 7f as a strong inhibitor of AKR1B10. nih.gov

Molecular docking studies revealed that the N-phenylpiperidine-1-carboxamide portion of these molecules plays a crucial role in binding to the active site of the enzymes. For instance, the oxygen of the N-phenylpiperidine-1-carboxamide in derivative 7f forms hydrogen bonds with Asn161 and Ser160 of AKR1B10. nih.gov Similarly, the oxygen of the same moiety in derivative 7d forms a significant hydrogen bond with three amino acid residues (Gly213, Ser214, and Leu212) in the active pocket of AKR1B1. nih.gov

Table 1: Binding Energies of Phenylcarbamoylazinane-1,2,4-triazole Amide Derivatives against AKR1B1 and AKR1B10 nih.gov

| Compound | Target Enzyme | Binding Energy (kJ/mol) |

|---|---|---|

| 7d | AKR1B1 | -49.40 |

| 7f | AKR1B10 | -52.84 |

Human Topoisomerase IIα Inhibitors

The 4-oxo-piperidine-1-carboxamide scaffold, a close derivative of this compound, has been utilized in the synthesis of curcumin (B1669340) mimics with antiproliferative properties. researchgate.net A series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides were synthesized and evaluated for their ability to inhibit human topoisomerase IIα, a validated target for anticancer drugs. researchgate.netresearchgate.net

Several of these compounds displayed promising inhibitory activity against the enzyme. researchgate.net The study highlights that the core piperidine-1-carboxamide (B458993) structure serves as a key component in the design of these enzyme inhibitors. researchgate.net

Table 2: Human Topoisomerase IIα Inhibitory Activity of Selected 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides researchgate.net

| Compound | IC50 (μM) |

|---|---|

| 36 | 23.04 |

| 35 | 26.39 |

| 37 | 27.23 |

| 43 | 28.30 |

| 29 | 28.97 |

| Combretastatin A-4 (Reference) | 22.02 |

| Methotrexate (Reference) | 23.25 |

8-Oxo Guanine DNA Glycosylase (OGG1) Inhibitors

A notable derivative, 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, known as TH5487, has been identified as a potent inhibitor of human 8-oxoguanine DNA glycosylase-1 (OGG1). researchgate.netnist.gov OGG1 is a key enzyme in the base excision repair pathway responsible for removing the mutagenic lesion 8-oxoguanine (8-oxo-Gua) from DNA. researchgate.netpatsnap.com Inhibition of OGG1 is being explored as a therapeutic strategy in cancer and inflammatory diseases. researchgate.netnih.gov

TH5487 has been shown to efficiently inhibit the excision of 8-oxo-Gua and other related lesions from DNA. researchgate.netnist.gov The half-maximal inhibitory concentration (IC50) for the removal of 8-oxo-Gua from an oligodeoxynucleotide was determined to be 0.800 μmol/L. researchgate.netnist.gov Further studies using genomic DNA demonstrated IC50 values of 1.6 μmol/L for 8-oxo-Gua excision and 3.1 μmol/L for the excision of both 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua) and 4,6-diamino-5-formamidopyrimidine (B1223167) (FapyAde). researchgate.netnist.gov This demonstrates that the N-phenylpiperidine-1-carboxamide scaffold is a key structural feature for potent OGG1 inhibition. researchgate.netnist.gov

Table 3: Inhibitory Activity of TH5487 on hOGG1-Catalyzed Lesion Excision researchgate.netnist.gov

| Substrate Lesion | IC50 (μmol/L) |

|---|---|

| 8-oxo-Gua (oligodeoxynucleotide) | 0.800 ± 0.061 |

| 8-oxo-Gua (genomic DNA) | 1.6 |

| FapyGua (genomic DNA) | 3.1 |

| FapyAde (genomic DNA) | 3.1 |

Utilization as a Chemical Scaffold for Mimicry and Probes

The inherent structural features of this compound make it an excellent scaffold for the design of molecules that mimic the structure and function of natural products.

Design of Curcumin Mimics

Curcumin, a natural compound with a wide range of biological activities, has limitations due to its poor pharmacokinetic properties. nih.govrsc.org To overcome this, researchers have designed and synthesized curcumin mimics based on the 3,5-bis(ylidene)-4-piperidone scaffold. researchgate.netnih.govrsc.org This scaffold is a direct precursor to the 4-piperidone-1-carboxamides. nih.gov

A series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides were synthesized as curcumin mimics. researchgate.net These compounds were created by reacting 3,5-bis(arylidene)-4-piperidones with appropriate isocyanates. researchgate.net This approach demonstrates the utility of the piperidine-1-carboxamide core in creating structurally novel compounds that emulate the biological activity of natural products like curcumin, often with improved properties. researchgate.netnih.gov Many of these synthesized agents revealed high potency against various cancer cell lines. nih.gov

Q & A

Q. What are the common synthetic routes for 4-amino-N-phenylpiperidine-1-carboxamide and its derivatives?

- Methodological Answer : Synthesis typically involves coupling a piperidine scaffold with substituted phenyl groups via carboxamide linkages. For example, derivatives are synthesized by reacting 4-aminopiperidine with phenyl isocyanate or activated carbonyl intermediates under inert conditions. Evidence from structurally similar compounds (e.g., AZD5363) highlights multi-step protocols involving condensation reactions, Boc protection/deprotection, and purification via column chromatography or recrystallization . A general workflow includes:

- Step 1 : Preparation of the piperidine core with an amino group.

- Step 2 : Carboxamide formation using acyl chlorides or carbodiimide-mediated coupling.

- Step 3 : Functionalization of the phenyl ring via electrophilic substitution or cross-coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regiochemistry and substituent placement (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% purity is standard for research-grade compounds) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., crystal lattice parameters: for related piperidine-carboxamides) .

Q. What are the primary biological targets of piperidine-carboxamide derivatives?

- Methodological Answer : These compounds often target enzymes and receptors in the central nervous system (e.g., Akt kinases, opioid receptors) due to their structural mimicry of endogenous ligands. For example, AZD5363 inhibits Akt kinases by competitively binding to the ATP pocket, validated via kinase inhibition assays and xenograft models .

Advanced Research Questions

Q. How does substitution at the piperidine ring affect the biological activity of this compound derivatives?

- Methodological Answer : Substituents alter steric and electronic properties, impacting target binding. For instance:

- Electron-withdrawing groups (e.g., Cl, F) : Enhance metabolic stability but may reduce solubility.

- Bulkier groups (e.g., isopropyl) : Improve selectivity for hydrophobic binding pockets (e.g., Akt vs. ROCK kinases) .

Structure-Activity Relationship (SAR) studies using analogs with varied substituents (e.g., 4-methyl, 4-fluoro) are critical. Computational docking and free-energy perturbation (FEP) simulations can predict binding affinities .

Q. How can researchers address discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, IC measurement protocols). Mitigation strategies include:

- Standardization : Use common reference compounds (e.g., staurosporine for kinase assays).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Meta-Analysis : Compare data across studies while controlling for variables like pH, temperature, and solvent .

Q. What crystallographic data are available for structurally related carboxamide compounds?

- Methodological Answer : Crystallography Open Database (COD) entries provide parameters for analogs. For example, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD ID: 2230670) crystallizes in a monoclinic system with space group P2/c and unit cell dimensions . Hydrogen bonding between the carboxamide NH and carbonyl oxygen stabilizes the lattice .

Q. What strategies improve the pharmacokinetic profile of this compound-based compounds?

- Methodological Answer : ADMET optimization involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。